1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a novel organic compound with significant potential in medicinal chemistry. It features a unique molecular structure that combines a cyclopropyl group with pyrimidine and imidazole moieties. The molecular formula of this compound is , and it has a molecular weight of 244.25 g/mol . This compound is of interest due to its potential biological activities, which may influence various pharmacological pathways.
The compound can be sourced from chemical suppliers and is classified under organic compounds, specifically as an imidazole derivative. Its structural uniqueness positions it within the realm of pharmaceutical research, particularly in the development of new therapeutics targeting specific biological pathways.
The synthesis of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:
The synthesis may require specific reagents and conditions, such as temperature control, solvent selection, and reaction time optimization to achieve high yields and purity.
The molecular structure of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid includes:
The compound's structural data can be represented in various formats, including SMILES notation: CNC(=O)C1=C(NC=N1)C=C(C)C2CC2
and InChI: InChI=1S/C12H12N4O2/c1-8-5-9(13)11(14)12(15)10(8)7-3-2-4-6(7)16/h5-7H,2-4H2,1H3,(H,14,15)
.
The chemical behavior of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be explored through various reactions typical of imidazole and pyrimidine derivatives. Key reactions include:
These reactions are fundamental for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific biological targets such as enzymes or receptors. Research indicates that compounds similar to this one can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects.
Studies on binding affinities and interaction mechanisms are crucial for elucidating the pharmacological profile of this compound. Such investigations help predict therapeutic potential and optimize drug design strategies .
The physical properties of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid include:
Chemical properties include:
Relevant data or analyses should be derived from experimental studies to provide accurate insights into these properties .
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has potential applications in various fields:
Research indicates that compounds similar to this one exhibit various biological activities, suggesting that it could be a candidate for further pharmacological studies aimed at understanding its therapeutic potential.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2